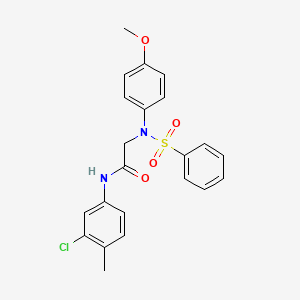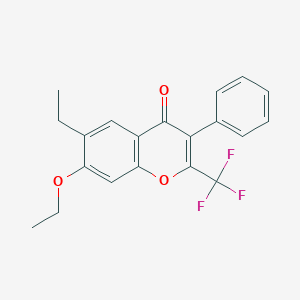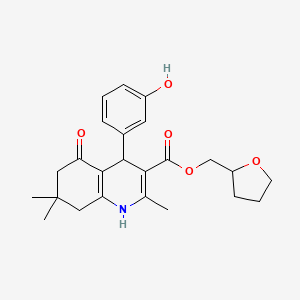![molecular formula C17H15N3O6S B4945590 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine](/img/structure/B4945590.png)
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine is a complex organic compound characterized by the presence of a morpholine ring, a benzoyl group, and a dinitrophenyl sulfanyl moiety
Zukünftige Richtungen
The future directions for the study of “4-{2-[(2,4-dinitrophenyl)thio]benzoyl}morpholine” and related compounds could involve further exploration of their potential biological activities, such as their anticancer properties . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine typically involves multiple steps. One common method starts with the reaction of 2,4-dinitrophenyl sulfide with benzoyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or dinitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a morpholine ring.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole ring and a benzaldehyde group, differing from the morpholine and benzoyl groups in the target compound.
Uniqueness
4-{2-[(2,4-dinitrophenyl)sulfanyl]benzoyl}morpholine is unique due to the combination of its morpholine ring and dinitrophenyl sulfanyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[2-(2,4-dinitrophenyl)sulfanylphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c21-17(18-7-9-26-10-8-18)13-3-1-2-4-15(13)27-16-6-5-12(19(22)23)11-14(16)20(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZKNGBTFIPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE](/img/structure/B4945511.png)
![2-({[(10Z)-8,8-Dimethyl-2,9-dioxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-10-ylidene]methyl}amino)benzoic acid](/img/structure/B4945516.png)
![6-(cyclobutylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4945518.png)


![2-[(3,4-Dichlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4945544.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4945550.png)

![2-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide](/img/structure/B4945555.png)
![(4-chlorophenyl)-[5-hydroxy-3-(3-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4945564.png)
![2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4945571.png)
![3-({4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4945594.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4945598.png)
![3-(2-methyl-2-propen-1-yl)-2-thioxo-1,2,3,5,6,7,8,9-octahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4945608.png)
